molecular formula C₂₁H₂₁FN₄O₂ B1146950 4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one CAS No. 763111-49-5

4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one

Cat. No. B1146950
CAS RN: 763111-49-5
M. Wt: 380.42
InChI Key:
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Description

“4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one” is a small molecule with the chemical formula C21H21FN4O2 . It belongs to the class of organic compounds known as phthalazinones, which are compounds containing a phthalazine bearing a ketone group .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-diazepane ring attached to a carbonyl group, which is further connected to a 4-fluorobenzyl group. This entire structure is then attached to a phthalazin-1(2H)-one .


Physical And Chemical Properties Analysis

The average molecular weight of this compound is 380.4154 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current data.

Scientific Research Applications

  • Cancer Therapy : A compound closely related to 4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one, namely 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (KU-0059436, AZD2281), is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. This compound shows promise in the treatment of BRCA1- and BRCA2-defective cancers (Menear et al., 2008).

  • Treatment of Protozoal Infections : Derivatives of this compound have shown significant inhibition against protozoal species like T. cruzi (Chagas disease), Leishmania major (cutaneous leishmaniasis), and Plasmodium falciparum (malaria), indicating potential as growth inhibitors for these pathogens (Devine et al., 2015).

  • Diabetic Complications : Another similar compound, ICI 128,436 (3-(4-bromo-2-fluorobenzyl)-4-oxo-3H-phthalazin-1-ylacetic acid), is an aldose reductase inhibitor. It has shown effectiveness in rodent models for neural and lenticular complications of diabetes, including prevention of cataracts and amelioration of motor nerve conduction velocity (Stribling et al., 1985).

  • Antibacterial and Antitubercular Properties : Synthesized analogs of this compound have demonstrated potential in inhibiting the growth of Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Naidu et al., 2016).

  • Benzodiazepine Receptor Ligands : Some derivatives of this compound have been studied for their potential to interact with benzodiazepine receptors, suggesting their possible application in neurological and psychiatric disorders (Tarzia et al., 1988).

properties

IUPAC Name

4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEPGGJUGUMFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one

Synthesis routes and methods

Procedure details

The synthesis was carried out according to the method described in (a) above using 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid (B) and tert-butyl 1-homopiperazinecarboxylate to yield 4-[3-([1,4]diazepane-1-carbonyl)benzyl]-2H-phthalazin-1-one (4) as a yellow crystalline solid (5.3 g, 68%); m/z [M+1]+ 381 (97% purity); δH 2.6-3.8 (10H, m), 4.4 (2H, s), 7.2-7.5 (3H, m), 7.7-8.0 (3H, m), 8.2-8.3 (1H, m), 12.6 (1H, s).
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